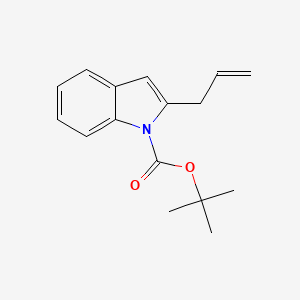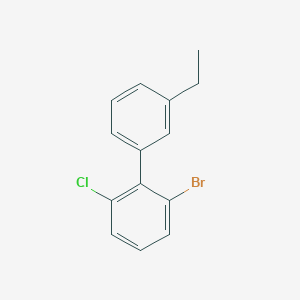![molecular formula C13H19NO3S B12627007 4-[1-(4-Methylbenzene-1-sulfonyl)aziridin-2-yl]butan-1-ol CAS No. 918160-50-6](/img/structure/B12627007.png)
4-[1-(4-Methylbenzene-1-sulfonyl)aziridin-2-yl]butan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[1-(4-Methylbenzene-1-sulfonyl)aziridin-2-yl]butan-1-ol is a chemical compound that features a unique structure combining an aziridine ring, a butanol chain, and a sulfonyl group attached to a methylbenzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-(4-Methylbenzene-1-sulfonyl)aziridin-2-yl]butan-1-ol typically involves multiple steps:
Formation of the Aziridine Ring: The aziridine ring can be synthesized through the reaction of an appropriate amine with an epoxide under basic conditions.
Attachment of the Sulfonyl Group: The sulfonyl group is introduced by reacting the aziridine with 4-methylbenzene-1-sulfonyl chloride in the presence of a base such as triethylamine.
Formation of the Butanol Chain: The butanol chain is then attached through a nucleophilic substitution reaction, where the aziridine ring opens up to react with a butanol derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography.
化学反応の分析
Types of Reactions
4-[1-(4-Methylbenzene-1-sulfonyl)aziridin-2-yl]butan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the butanol chain can be oxidized to form a ketone or aldehyde.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The aziridine ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can react with the aziridine ring under mild conditions.
Major Products
Oxidation: Products include ketones or aldehydes.
Reduction: Products include sulfides.
Substitution: Various substituted aziridine derivatives.
科学的研究の応用
4-[1-(4-Methylbenzene-1-sulfonyl)aziridin-2-yl]butan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-[1-(4-Methylbenzene-1-sulfonyl)aziridin-2-yl]butan-1-ol involves its interaction with molecular targets such as enzymes or receptors. The aziridine ring can act as an electrophile, reacting with nucleophilic sites on proteins or DNA, leading to inhibition or modification of biological functions. The sulfonyl group can enhance the compound’s reactivity and specificity towards certain targets.
類似化合物との比較
Similar Compounds
4-Methylbenzene-1-sulfonyl chloride: Shares the sulfonyl group but lacks the aziridine and butanol components.
Aziridine derivatives: Compounds with similar aziridine rings but different substituents.
Butanol derivatives: Compounds with similar butanol chains but different functional groups.
Uniqueness
4-[1-(4-Methylbenzene-1-sulfonyl)aziridin-2-yl]butan-1-ol is unique due to its combination of an aziridine ring, a sulfonyl group, and a butanol chain. This unique structure imparts specific reactivity and potential biological activity that is not observed in simpler compounds.
特性
CAS番号 |
918160-50-6 |
|---|---|
分子式 |
C13H19NO3S |
分子量 |
269.36 g/mol |
IUPAC名 |
4-[1-(4-methylphenyl)sulfonylaziridin-2-yl]butan-1-ol |
InChI |
InChI=1S/C13H19NO3S/c1-11-5-7-13(8-6-11)18(16,17)14-10-12(14)4-2-3-9-15/h5-8,12,15H,2-4,9-10H2,1H3 |
InChIキー |
KEDTVPWHTKNIER-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CC2CCCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-Acetyl-4-butyl-3-[(4-fluorophenyl)sulfanyl]-1-phenylpyridin-2(1H)-one](/img/structure/B12626938.png)
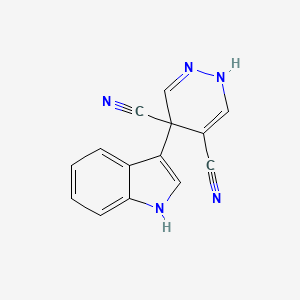
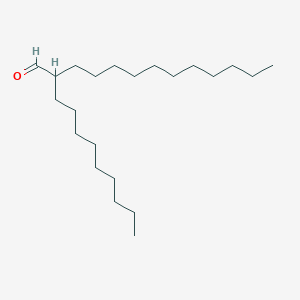
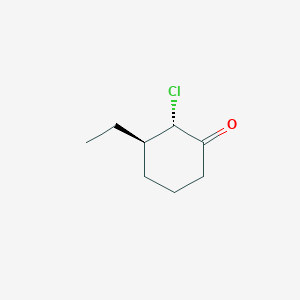
![N~4~-Ethoxy-6-(4-fluorophenyl)pyrido[3,2-d]pyrimidine-2,4-diamine](/img/structure/B12626957.png)
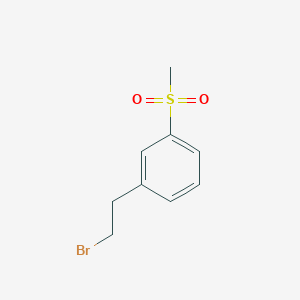
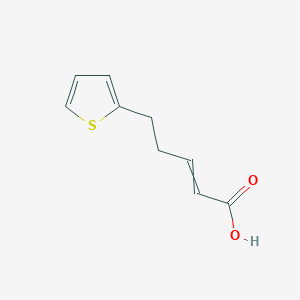
![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-[2-(trimethylsilyl)ethynyl]-, methyl ester](/img/structure/B12626971.png)

